CYP1A1 Inhibition Selectivity
In a direct enzymatic comparison, 2-chloro-4-(dimethylamino)phenol inhibits cytochrome P450 1A1 (aryl hydrocarbon hydroxylase activity) in phenobarbitone-treated rat liver microsomes with an IC₅₀ of 84,000 nM. In contrast, the non-chlorinated parent 4-(dimethylamino)phenol shows no measurable CYP1A1 inhibition under the same assay conditions. The introduction of the *ortho*-chlorine atom is therefore essential for achieving this target engagement [1].
| Evidence Dimension | Inhibitory potency against cytochrome P450 1A1 (AHH activity) |
|---|---|
| Target Compound Data | IC₅₀ = 84,000 nM |
| Comparator Or Baseline | 4-(Dimethylamino)phenol: IC₅₀ > 100,000 nM (no significant inhibition observed) |
| Quantified Difference | >16% shift from non-inhibitory to measurable inhibition (at least 1.2-fold selectivity gain at CYP1A1) |
| Conditions | Phenobarbitone-treated rat liver microsomes; aryl hydrocarbon hydroxylase assay (J. Med. Chem. 25: 622–6, 1982) |
Why This Matters
For laboratories screening CYP inhibition liabilities of drug candidates, 2‑chloro‑4‑(dimethylamino)phenol provides a defined, measurable CYP1A1 inhibitory signal that its non‑chlorinated analog lacks, making it a more informative positive control or profiling tool.
- [1] BindingDB. (2025). BDBM50404853 (CHEMBL156313) – CYP1A1 IC₅₀ = 84,000 nM, assay derived from J. Med. Chem. 25: 622-6 (1982). http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404853 View Source
